N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate

Catalog No.
S14726803
CAS No.
68134-12-3
M.F
C85H168N6O9
M. Wt
1418.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetr...

CAS Number

68134-12-3

Product Name

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate

IUPAC Name

acetic acid;N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

Molecular Formula

C85H168N6O9

Molecular Weight

1418.3 g/mol

InChI

InChI=1S/C81H160N6O5.2C2H4O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2*1-2(3)4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91);2*1H3,(H,3,4)

InChI Key

FKNWTGBZBBKQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate is a complex organic compound characterized by a high molecular weight and a unique structural configuration. Its chemical formula is C85H168N6O9C_{85}H_{168}N_6O_9 and it is classified as a tetrastearamide, which indicates the presence of four stearamide groups. The compound features a carbonyl group linked to two nitrilodiethylene units, contributing to its distinctive properties. It appears as a white powder and is known for its high purity, often exceeding 99% as verified by various analytical methods including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

The chemical reactivity of N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate primarily involves nucleophilic attacks on the carbonyl carbon, leading to the formation of various derivatives. These reactions can be catalyzed under acidic or basic conditions, allowing for modifications that can enhance its biological activity or alter its physical properties. Additionally, the amide bonds in the structure can undergo hydrolysis under specific conditions, releasing stearic acid and other byproducts .

The synthesis of N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate typically involves multi-step organic reactions starting from readily available precursors. A common approach includes:

  • Formation of Nitrilodiethylene: This is achieved through condensation reactions involving suitable nitriles and ethylene diamine.
  • Carbonylation: The introduction of the carbonyl group can be performed using reagents such as phosgene or other carbonylating agents.
  • Amidation: The final step involves the reaction of the carbonyl compound with stearic acid derivatives to form the tetrastearamide structure.

Each step requires careful control of reaction conditions to ensure high yields and purity .

N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as an active pharmaceutical ingredient or a drug delivery vehicle.
  • Cosmetics: Its emollient properties could be beneficial in skincare formulations.
  • Polymer Chemistry: It can be used in the synthesis of specialty polymers with unique thermal and mechanical properties.

The versatility of this compound makes it an attractive candidate for various industrial applications .

Interaction studies involving N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that the compound may exhibit significant interactions due to its amphiphilic nature, potentially influencing cellular uptake mechanisms. Further studies are needed to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural characteristics with N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate, including:

  • Tetrastearamide: Similar in structure but lacks the carbonyl and nitrilodiethylene components.
  • Diethylamide derivatives: These compounds contain ethylene linkages but differ in their functional groups.
  • Dipeptides: While structurally simpler, they share amide bonds that contribute to biological activity.

Comparison Table

Compound NameStructural FeaturesUnique Properties
TetrastearamideFour stearamide groupsLacks carbonyl functionality
Diethylamide DerivativesEthylene linkagesVarying biological activities
DipeptidesSimple amide bondsOften biologically active

The uniqueness of N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate lies in its complex structure that combines multiple functionalities, enhancing its potential for diverse applications in pharmaceuticals and materials science .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

1417.28728096 g/mol

Monoisotopic Mass

1417.28728096 g/mol

Heavy Atom Count

100

General Manufacturing Information

Octadecanamide, N,N',N'',N'''-[carbonylbis(nitrilodi-2,1-ethanediyl)]tetrakis-, acetate (1:2): ACTIVE

Dates

Modify: 2024-08-10

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